Hdac3-IN-2

Description

Structure

3D Structure

Properties

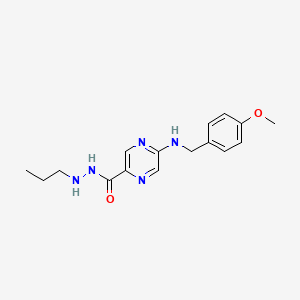

Molecular Formula |

C16H21N5O2 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methylamino]-N'-propylpyrazine-2-carbohydrazide |

InChI |

InChI=1S/C16H21N5O2/c1-3-8-20-21-16(22)14-10-19-15(11-17-14)18-9-12-4-6-13(23-2)7-5-12/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,18,19)(H,21,22) |

InChI Key |

UNXQXLFIXZKRCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNNC(=O)C1=CN=C(C=N1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent and Selective HDAC3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthetic pathway of a novel class of potent and selective Histone Deacetylase 3 (HDAC3) inhibitors. The focus is on 2-substituted benzamide derivatives, which have emerged as a promising scaffold for achieving high selectivity for HDAC3 over other HDAC isoforms. This document details the rationale behind their design, the synthetic route, biological evaluation, and the key signaling pathways involved.

Introduction to HDAC3 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[3] The HDAC family consists of 18 isoforms, divided into four classes, with HDAC3 being a member of the Class I HDACs.[4]

HDAC3 is distinguished from other Class I HDACs (HDAC1 and HDAC2) by its unique requirement for a cofactor, such as NCOR1 or SMRT, for its catalytic activity.[5][6] This interaction is crucial for the regulation of its function in various cellular processes.[7] Dysregulation of HDAC3 activity has been implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[8][9] Specifically, HDAC3 has been shown to be involved in the regulation of inflammatory responses and to play a role in the proliferation and survival of tumor cells.[9][10] The development of selective HDAC3 inhibitors is a key strategy to modulate these pathological processes while minimizing off-target effects associated with pan-HDAC inhibitors.[8]

Discovery of 2-Substituted Benzamide-Based HDAC3 Inhibitors

The discovery of this inhibitor class was driven by a parallel medicinal chemistry strategy aimed at identifying novel zinc-binding groups (ZBGs) that could confer selectivity for HDAC3.[11] A key finding was that 2-substituted benzamides could serve as effective ZBGs, leading to the identification of highly potent and selective HDAC3 inhibitors.[11]

Experimental Workflow for Inhibitor Discovery

The discovery process followed a systematic workflow, beginning with the synthesis of a diverse library of compounds and culminating in the identification of lead candidates with desirable biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Mechanism of Action of Hdac3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac3-IN-2, also identified as compound 4i, is a potent and selective pyrazinyl hydrazide-based inhibitor of Histone Deacetylase 3 (HDAC3). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical anti-tumor efficacy. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of selective HDAC3 inhibition. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC3. HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2][3] By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation and a more relaxed chromatin state. This "open" chromatin structure allows for the transcription of previously silenced genes, including those involved in cell cycle arrest and apoptosis.[1][2]

The primary mechanism of action of this compound involves its selective binding to the catalytic site of HDAC3. This selective inhibition leads to an accumulation of acetylated histones, particularly at positions H3K9, H3K27, and H4K12, which are known substrates of HDAC3.[4][5][6] This specific pattern of histone acetylation is a key indicator of the compound's selective activity within the cell.

Biochemical and Cellular Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Quantitative Data Summary

| Parameter | Value | Cell Line/Assay Condition | Reference |

| HDAC3 IC50 | 14 nM | In vitro enzymatic assay | [4][5][6] |

| Cytotoxicity IC50 | 0.55 µM | 4T1 (murine breast cancer) | [4][5][6] |

| Cytotoxicity IC50 | 0.74 µM | MDA-MB-231 (human breast cancer) | [4][5][6] |

Experimental Protocols

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC3 enzyme.

-

Methodology: A fluorogenic assay is a common method for measuring HDAC activity. The assay utilizes a substrate that, upon deacetylation by HDAC3, can be cleaved by a developer enzyme to produce a fluorescent signal.

-

Purified recombinant human HDAC3 enzyme is incubated with a fluorogenic substrate in an assay buffer.

-

This compound is added in a series of dilutions to determine the dose-dependent inhibition of the enzyme.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

A developer solution is added to stop the HDAC3 reaction and initiate the fluorescence-generating reaction.

-

The fluorescence intensity is measured using a microplate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cancer cells (e.g., 4T1, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathways and In Vivo Efficacy

The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways that control cell proliferation and apoptosis.

Apoptosis Induction Pathway

This compound treatment leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately driving cancer cells towards programmed cell death.

References

- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Hdac3-IN-2 biological function and cellular targets

An In-depth Technical Guide to Hdac3-IN-2 (Citarinostat/ACY-241): Biological Function and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Citarinostat or ACY-241, is a potent and orally bioavailable histone deacetylase (HDAC) inhibitor. While demonstrating high selectivity for HDAC6, it also exhibits inhibitory activity against Class I HDACs, including HDAC3. This dual activity profile makes it a subject of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the biological function, cellular targets, and mechanism of action of this compound, with a focus on its interaction with HDAC3. Quantitative data, detailed experimental methodologies, and pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction to this compound (Citarinostat/ACY-241)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets. This compound (Citarinostat/ACY-241) is a second-generation HDAC inhibitor that has been investigated in multiple clinical trials for various malignancies[1]. Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to the accumulation of acetylated proteins, ultimately resulting in cell cycle arrest, apoptosis, and other anti-tumor effects[1][2].

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against a panel of HDAC isoforms in cell-free biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, demonstrating its selectivity profile.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 35 |

| HDAC2 | 45 |

| HDAC3 | 46 |

| HDAC6 | 2.6 |

| HDAC8 | 137 |

| Data compiled from cell-free assays. |

As the data indicates, this compound is a potent inhibitor of HDAC6 and also displays significant activity against the Class I HDAC isoforms 1, 2, and 3[3][4]. It exhibits a 13 to 18-fold selectivity for HDAC6 over HDAC1, HDAC2, and HDAC3[5].

Biological Function and Mechanism of Action

The primary biological function of this compound is the inhibition of histone deacetylase activity. By binding to the active site of HDAC enzymes, it prevents the removal of acetyl groups from lysine residues on both histone and non-histone protein substrates.

Impact on Histone Acetylation and Gene Expression

Inhibition of Class I HDACs, including HDAC3, by this compound leads to an increase in histone acetylation. This "hyperacetylation" results in a more open chromatin structure, which can lead to the transcriptional activation of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis[1][2].

Impact on Non-Histone Protein Acetylation

HDAC6, the primary target of this compound, is a cytoplasmic enzyme with major non-histone substrates, most notably α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, affecting cell motility, cell division, and protein trafficking. This can lead to the induction of aneuploidy and cell death in cancer cells[3]. In clinical studies, treatment with Citarinostat has been shown to increase tubulin acetylation in peripheral blood mononuclear cells[6][7].

The following diagram illustrates the general mechanism of action of this compound.

References

- 1. rarecancernews.com [rarecancernews.com]

- 2. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. citarinostat-and-momelotinib-co-target-hdac6-and-jak2-stat3-in-lymphoid-malignant-cell-lines-a-potential-new-therapeutic-combination - Ask this paper | Bohrium [bohrium.com]

- 6. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]

- 7. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hdac3-IN-2 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Epigenetic modifications, particularly those mediated by histone deacetylases (HDACs), have emerged as a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of Hdac3-IN-2, a novel and selective inhibitor of HDAC3, and its role in TNBC. This compound, also identified as compound 4i, has demonstrated potent anti-tumor efficacy in preclinical models of TNBC. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to HDAC3 in Triple-Negative Breast Cancer

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is a common feature in many cancers, including TNBC, leading to aberrant gene expression that promotes tumor growth and survival.[2] HDAC3, a class I HDAC, has been specifically implicated in the pathogenesis of TNBC, making it a compelling target for drug development.[3][4] Selective inhibition of HDAC3 offers the potential for a more targeted therapeutic approach with an improved safety profile compared to pan-HDAC inhibitors.

This compound: A Selective HDAC3 Inhibitor

This compound (compound 4i) is a novel pyrazino-hydrazide-based selective inhibitor of HDAC3.[5] Its selectivity and potency make it a valuable tool for investigating the specific role of HDAC3 in TNBC and a promising candidate for further therapeutic development.

Quantitative Data on the Efficacy of this compound

The anti-tumor activity of this compound has been quantified in a series of preclinical studies. The following tables summarize the key efficacy data.

| Parameter | Value | Reference |

| HDAC3 IC50 | 14 nM | [5] |

| Selectivity | >121-fold selective for HDAC3 | [5] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| 4T1 | Murine Triple-Negative Breast Cancer | 0.55 | [5] |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | 0.74 | [5] |

| MCF-7 | Human Breast Cancer (ER+, PR+) | 0.95 | |

| Table 2: Cytotoxic Activity of this compound in Breast Cancer Cell Lines |

| Parameter | Model | Dose | Result | Reference |

| Tumor Growth Inhibition | 4T1-Luc tumor-bearing mouse model | 15 mg/kg (intraperitoneally, every 3 days for 21 days) | 97.92% | |

| Table 3: In Vivo Antitumor Efficacy of this compound |

| Parameter | Value | Reference |

| Half-life (t1/2) at 5 mg/kg | 7.19 h | |

| Half-life (t1/2) at 15 mg/kg | 7.20 h | |

| Cmax at 5 mg/kg | 1.11 µg/mL | |

| Cmax at 15 mg/kg | 9.58 µg/mL | |

| Table 4: Pharmacokinetic Profile of this compound in Wistar Rats |

Mechanism of Action of this compound in TNBC

This compound exerts its anti-tumor effects in TNBC through a multi-faceted mechanism that involves the induction of apoptosis and the inhibition of cell proliferation.

Epigenetic Modulation

As a selective HDAC3 inhibitor, this compound increases the acetylation of specific histone lysine residues. In vivo biomarker analysis of tumor tissues from treated mice showed enhanced acetylation of Ac-H3K9, Ac-H3K27, and Ac-H4K12, while the acetylation of Ac-tubulin and Ac-SMC3 was not significantly affected, indicating its selectivity for HDAC3.[5] This targeted epigenetic modification leads to the reactivation of tumor suppressor genes and the repression of oncogenes.

Induction of Apoptosis

Immunoblotting studies on tumor tissues from this compound-treated mice revealed an upregulation of key apoptotic proteins, including caspase-3, caspase-7, and cytochrome c.[5] This indicates that this compound triggers the intrinsic apoptotic pathway in TNBC cells.

Inhibition of Proliferation

The same immunoblotting analyses showed a downregulation of several proliferation and survival markers, including Bcl-2, CD44, EGFR, and Ki-67.[5] The reduction in these proteins contributes to the potent anti-proliferative effects of this compound.

Signaling Pathways Modulated by this compound

The following diagram illustrates the proposed signaling pathway affected by this compound in triple-negative breast cancer cells.

Caption: Proposed signaling pathway of this compound in TNBC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HDAC3 Inhibition Assay

-

Principle: To determine the in vitro inhibitory activity of this compound against HDAC3.

-

Procedure:

-

Recombinant human HDAC3 enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

-

Principle: To assess the cytotoxic effects of this compound on TNBC cell lines.

-

Procedure:

-

TNBC cells (e.g., 4T1, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are determined from the dose-response curves.

-

Western Blotting

-

Principle: To detect and quantify the expression levels of specific proteins involved in apoptosis and proliferation.

-

Procedure:

-

Tumor tissues from control and this compound-treated mice are homogenized and lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., Acetyl-H3K9, Caspase-3, Bcl-2, etc.) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

In Vivo Xenograft Study

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Female BALB/c mice are subcutaneously injected with 4T1-Luc cells.

-

When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

-

The treatment group receives intraperitoneal injections of this compound (e.g., 15 mg/kg) every three days for 21 days. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and processed for biomarker analysis (e.g., western blotting, immunohistochemistry).

-

Tumor growth inhibition is calculated using the formula: ((C - T) / C) * 100, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treatment group.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for preclinical evaluation of this compound and the logical relationship of its mechanism of action.

Caption: Preclinical evaluation workflow for this compound.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a potent and selective HDAC3 inhibitor with significant anti-tumor activity in preclinical models of triple-negative breast cancer. Its ability to induce apoptosis and inhibit proliferation through targeted epigenetic modulation highlights the therapeutic potential of selective HDAC3 inhibition in this challenging disease. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel therapies for TNBC. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. HDAC inhibition potentiates immunotherapy in triple negative breast cancer [escholarship.org]

- 3. Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective HDAC3 Inhibitors with Potent In Vivo Antitumor Efficacy against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective HDAC3 inhibitor with potent antitumor activity in TNBC models | BioWorld [bioworld.com]

The Significance of HDAC3 in Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator implicated in the pathogenesis of a spectrum of neurodegenerative disorders. As a class I histone deacetylase, HDAC3 is highly expressed in the brain and plays a pivotal role in transcriptional repression by catalyzing the removal of acetyl groups from histone and non-histone proteins. This activity is predominantly carried out through its association with the nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT) complexes. Dysregulation of HDAC3 activity has been linked to neuronal dysfunction and death in Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the role of HDAC3 in these disorders, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support ongoing research and drug development efforts.

HDAC3 in Neurodegenerative Disorders: Quantitative Insights

The following tables summarize key quantitative findings from preclinical studies investigating the role of HDAC3 in various neurodegenerative disease models.

Table 1: HDAC3 in Alzheimer's Disease (AD) Models

| Model System | Intervention | Key Quantitative Findings | Reference(s) |

| APPswe/PS1dE9 Mice (6 and 9 months old) | - | Nuclear HDAC3 levels significantly increased in the hippocampus compared to wild-type mice. | [1][2] |

| APPswe/PS1dE9 Mice (9 months old) | Lentiviral-mediated HDAC3 inhibition in the hippocampus | Decreased amyloid plaque load and Aβ levels; Increased dendritic spine density; Alleviated microglial activation.[1][2] | [1][2] |

| 3xTg-AD Mice (9 months old) | RGFP-966 (10 mg/kg, i.p. daily for 3 months) | Reduced tau phosphorylation at Thr181, Ser396, and Ser202 in a brain-region specific manner.[3] | [3] |

| HEK/APPsw cells | RGFP-966 (10 µM for 48h) | Decreased HDAC3 activity by ~66%; Decreased tau phosphorylation at Thr181 by ~69% and Ser202 by ~98%. | [4] |

| N2a cells | RGFP966 (5-10 µM) or HDAC3 knockdown | Increased amyloid precursor protein (APP) expression. | [5] |

| 5XFAD organotypic brain cultures | RGFP966 (1 µM) | Reduction of activated Iba-1-positive microglia and astrocytes. | [6] |

Table 2: HDAC3 in Huntington's Disease (HD) Models

| Model System | Intervention | Key Quantitative Findings | Reference(s) |

| R6/2 Mice | - | Increased HDAC1 and decreased HDAC4, 5, and 6 levels in cortices and striata. | [7] |

| CAG140 Knock-in Mice (8 and 24 months old) | - | No significant changes in HDAC1, HDAC2, and HDAC3 protein levels in the cortex. | [7] |

| HD Patients (post-mortem brain tissue) | - | No significant changes in HDAC1 levels. | [7] |

| R6/1 Mice | RGFP109 (HDAC1/3 inhibitor) | Modest improvement in motor skill learning; Partial restoration of global gene expression changes in the striatum. | [8] |

| HD mouse model | RGFP966 | Prevented long-term memory impairment and normalized memory-related gene expression in the hippocampus. | [9] |

Table 3: HDAC3 in Parkinson's Disease (PD) Models

| Model System | Intervention | Key Quantitative Findings | Reference(s) |

| MPTP-lesioned marmoset | RGFP109 (HDAC1/3 inhibitor) | Alleviated L-DOPA-induced dyskinesia. | [10] |

| MPTP mouse model | Phenylbutyrate (HDAC inhibitor) | Attenuated the loss of dopamine. | [11] |

| N27 dopamine cell line | Phenylbutyrate (HDAC inhibitor) | Increased DJ-1 expression by 300%. | [11] |

| Rotenone-treated flies | Sodium butyrate (HDAC inhibitor) | Increased dopamine levels in the brain. | [11] |

| SH-SY5Y cells and transgenic flies | Sodium butyrate (10mM) or SAHA (10µM) | Rescued toxicity associated with α-synuclein overexpression. | [12] |

| Rat cerebellum and frontal cortex | VPA, sodium butyrate, or TSA (HDAC inhibitors) | Markedly increased α-synuclein protein levels. | [13] |

Table 4: HDAC3 in Amyotrophic Lateral Sclerosis (ALS) Models

| Model System | Intervention | Key Quantitative Findings | Reference(s) |

| ALS Patients (post-mortem brain and spinal cord) | - | Increased HDAC2 mRNA levels; No significant alteration in HDAC3 mRNA levels. | [14][15] |

| Thy1-hTDP-43 mouse model | Vorinostat/SAHA (HDAC inhibitor) | Delayed onset of TDP-43 pathology. | [1] |

| Cellular model of TDP-43 proteinopathy | Vorinostat/SAHA (HDAC inhibitor) | Reversed TDP-43 mislocalization. | [1] |

| SOD1G86R mouse model | - | Evidence of hypoacetylation. | [16] |

| Rat spinal cord injury model | Valproic acid (pan-HDAC inhibitor) | Blocked upregulation of HDAC3 expression in glial cells. | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving HDAC3 in neurodegeneration and a typical experimental workflow for studying HDAC3.

Signaling Pathways

Caption: Key signaling pathways involving HDAC3 in neurodegeneration.

Experimental Workflow: Investigating HDAC3 Inhibition

Caption: A typical experimental workflow for studying HDAC3 inhibition.

Detailed Experimental Protocols

HDAC3 Immunoprecipitation (IP) from Brain Tissue

This protocol is adapted from commercially available kits and published methodologies.

Materials:

-

Cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and complete protease inhibitor cocktail.

-

HDAC3 antibody (validated for IP)

-

Protein A/G magnetic beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Sample tubes, magnetic rack, rotator.

Procedure:

-

Tissue Homogenization: Homogenize ~100 mg of frozen brain tissue in 1 mL of cold Lysis Buffer using a Dounce homogenizer on ice.

-

Lysate Preparation: Incubate the homogenate on a rotator for 30 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate). Determine protein concentration using a BCA assay.

-

Immunoprecipitation: a. To 1 mg of protein lysate, add 2-5 µg of HDAC3 antibody. b. Incubate with gentle rotation for 2-4 hours at 4°C. c. Add 25 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. d. Incubate with gentle rotation for 1 hour at 4°C.

-

Washing: a. Place the tube on a magnetic rack and discard the supernatant. b. Wash the beads three times with 1 mL of cold Wash Buffer.

-

Elution: a. Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature. b. Place the tube on the magnetic rack and collect the supernatant containing the immunoprecipitated proteins. c. Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

-

Analysis: The eluted sample can be analyzed by Western blotting to confirm the presence of HDAC3 and its interacting partners.

HDAC3 Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.

Materials:

-

HDAC3 Assay Buffer

-

Fluorogenic HDAC3 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution

-

HDAC inhibitor (e.g., Trichostatin A) for control

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Sample Preparation: Prepare cell or nuclear lysates as described in the IP protocol. The immunoprecipitated HDAC3 on beads can also be used directly.

-

Reaction Setup: a. In a 96-well plate, add 50 µL of each sample per well. b. Prepare a blank well with 50 µL of Assay Buffer. c. Prepare a negative control well with sample and a final concentration of 10 µM Trichostatin A.

-

Substrate Addition: Add 50 µL of the HDAC3 substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Developer Addition: Add 50 µL of Developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measurement: Read the fluorescence intensity on a microplate reader.

-

Calculation: Subtract the blank reading from all samples. The HDAC3 activity is proportional to the fluorescence signal.

shRNA-mediated Knockdown of HDAC3 in Neuronal Cells

This protocol provides a general workflow for reducing HDAC3 expression in cultured neurons.

Materials:

-

Lentiviral particles containing shRNA targeting HDAC3 and a non-targeting control shRNA.

-

Neuronal cell culture medium.

-

Polybrene.

-

Puromycin (if the vector contains a resistance gene).

Procedure:

-

Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) at a density that will be 50-70% confluent at the time of transduction.

-

Transduction: a. The following day, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL). b. Add the lentiviral particles at the desired multiplicity of infection (MOI). c. Incubate for 24 hours.

-

Selection (Optional): If the lentiviral vector contains a puromycin resistance gene, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.

-

Gene Expression Analysis: After 48-72 hours post-transduction (or after selection), harvest the cells.

-

Validation: a. RT-qPCR: Extract RNA and perform reverse transcription followed by quantitative PCR to measure the reduction in HDAC3 mRNA levels. b. Western Blot: Prepare cell lysates and perform Western blotting to confirm the reduction in HDAC3 protein levels.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant role of HDAC3 as a key player in the molecular pathology of neurodegenerative diseases. Its involvement in transcriptional dysregulation, neuroinflammation, and neuronal cell death pathways makes it a compelling therapeutic target. The quantitative data from various preclinical models consistently demonstrate that inhibition of HDAC3 can ameliorate key pathological features and improve cognitive and motor functions.

Future research should focus on several key areas:

-

Targeted Inhibition: The development of highly selective and brain-penetrant HDAC3 inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.

-

Clinical Translation: While preclinical data are promising, there is a need for clinical trials to evaluate the safety and efficacy of HDAC3 inhibitors in patients with neurodegenerative disorders.

-

Biomarker Development: Identifying reliable biomarkers to monitor HDAC3 activity and the response to its inhibitors in patients will be essential for personalized medicine approaches.

-

Complex Interactions: Further elucidation of the HDAC3 interactome and its post-translational modifications in the context of different neurodegenerative diseases will provide a more nuanced understanding of its function and reveal novel therapeutic avenues.

By continuing to unravel the complexities of HDAC3 signaling and its impact on neuronal health, the scientific community can pave the way for the development of novel and effective treatments for these devastating disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. histone-deacetylase-inhibitors-a-therapeutic-key-in-neurological-disorders - Ask this paper | Bohrium [bohrium.com]

- 4. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. HDAC3 Is a Critical Negative Regulator of Long-Term Memory Formation | Journal of Neuroscience [jneurosci.org]

- 8. youtube.com [youtube.com]

- 9. NDLI: The dark side of HDAC inhibition in ALS. [ndl.iitkgp.ac.in]

- 10. Histone deacetylase-3: Friend and foe of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleocytoplasmic HDAC Inhibition Drives Acetylation-dependent TDP-43 Mislocalization and Disulfide-linked Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Other news to note for Oct. 27, 2025 | BioWorld [bioworld.com]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Links between ALS and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of HDAC3 Inhibition: A Technical Guide on RGFP966

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 3 (HDAC3) has emerged as a critical regulator of inflammatory processes, making it a promising therapeutic target for a range of inflammatory diseases. Selective inhibition of HDAC3 offers a more targeted approach to modulating inflammatory responses compared to pan-HDAC inhibitors, potentially reducing off-target effects. This technical guide focuses on the anti-inflammatory properties of RGFP966, a potent and selective benzamide-based inhibitor of HDAC3. We will delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its investigation, and visualize the core signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of selective HDAC3 inhibition.

Introduction to HDAC3 and its Role in Inflammation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. HDACs are divided into four classes, with HDAC3 being a member of the Class I family.[2]

HDAC3 is unique in that its enzymatic activity is dependent on its association with the nuclear receptor co-repressor (NCoR) or silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) complex.[2] This complex is recruited to specific gene promoters by transcription factors, where HDAC3 can then deacetylate histones and other proteins, thereby influencing gene expression.

In the context of inflammation, HDAC3 has been shown to be a key player in the activation of pro-inflammatory gene expression programs in immune cells such as macrophages.[1] It is involved in the deacetylation of key transcription factors like NF-κB, which is a central regulator of the inflammatory response.[3] The selective inhibition of HDAC3, therefore, presents an attractive strategy for dampening inflammatory responses in various pathological conditions.

RGFP966: A Selective HDAC3 Inhibitor

RGFP966 is a potent and selective small molecule inhibitor of HDAC3. Its selectivity for HDAC3 over other HDAC isoforms makes it a valuable tool for elucidating the specific roles of HDAC3 in biological processes and as a potential therapeutic agent.

Quantitative Data: In Vitro Efficacy and Selectivity

The inhibitory activity and selectivity of RGFP966 against Class I HDACs have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for HDAC3.

| HDAC Isoform | RGFP966 IC50 (nM) | Reference |

| HDAC1 | >15,000 | [2][4] |

| HDAC2 | >15,000 | [2] |

| HDAC3 | 80 | [2][4] |

| HDAC8 | >15,000 | [3] |

Quantitative Data: Modulation of Inflammatory Mediators

Studies in various cellular models have demonstrated the ability of RGFP966 to modulate the expression of key pro-inflammatory and anti-inflammatory genes and proteins.

| Cell/Tissue Model | Treatment | Molecule | Effect | Reference |

| RAW 264.7 Macrophages | LPS/IFNγ + RGFP966 | IL-1β mRNA | Significant downregulation | [3] |

| RAW 264.7 Macrophages | LPS/IFNγ + RGFP966 | IL-6 mRNA | Significant downregulation | [3] |

| RAW 264.7 Macrophages | LPS/IFNγ + RGFP966 | IL-12b mRNA | Significant downregulation | [3] |

| RAW 264.7 Macrophages | LPS/IFNγ + RGFP966 | IL-10 mRNA | Upregulation | [3] |

| Human Monocyte-Derived Macrophages | Mtb infection + RGFP966 | IL-6 Protein | Decreased secretion | [5] |

| Human Monocyte-Derived Macrophages | Mtb infection + RGFP966 | TNF Protein | Decreased secretion | [5] |

Core Signaling Pathways Modulated by RGFP966

RGFP966 exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. HDAC3 is known to deacetylate the p65 subunit of NF-κB, a post-translational modification that is required for its full transcriptional activity.[3] RGFP966, by inhibiting HDAC3, prevents the deacetylation of p65, thereby reducing its transcriptional activity and subsequent expression of pro-inflammatory genes.[3]

Caption: RGFP966 inhibits HDAC3, preventing NF-κB p65 deacetylation and reducing pro-inflammatory gene transcription.

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. Recent studies have shown that HDAC3 can negatively regulate Nrf2 activity. Inhibition of HDAC3 by RGFP966 has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress, which is a key component of the inflammatory process.[6][7]

Caption: RGFP966 activates the Nrf2 pathway by inhibiting HDAC3, promoting the transcription of antioxidant genes.

Experimental Protocols

Investigating the anti-inflammatory properties of RGFP966 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

siRNA-mediated Knockdown of HDAC3 in Macrophages

This protocol is used to specifically reduce the expression of HDAC3 to mimic the effect of a pharmacological inhibitor and confirm that the observed effects are indeed due to the inhibition of this specific isoform.

Objective: To transiently reduce the expression of HDAC3 in a macrophage cell line (e.g., RAW 264.7) to validate the target of RGFP966.

Materials:

-

RAW 264.7 macrophage cells

-

siGENOME human smartpool HDAC3 siRNA or non-targeting scrambled siRNA (Dharmacon)

-

DharmaFECT™ transfection reagent (Dharmacon)

-

Opti-MEM I Reduced Serum Medium

-

Complete DMEM medium

-

6-well tissue culture plates

-

Reagents for Western blotting or qPCR

Procedure:

-

Cell Seeding: The day before transfection, seed RAW 264.7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

siRNA-Transfection Reagent Complex Formation: a. In tube A, dilute the HDAC3 siRNA or scrambled siRNA to the desired final concentration (e.g., 50 nM) in Opti-MEM. b. In tube B, dilute the DharmaFECT™ transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

Transfection: a. Wash the cells once with PBS. b. Add fresh, antibiotic-free complete medium to each well. c. Add the siRNA-transfection reagent complex dropwise to each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown: After incubation, harvest the cells and assess the knockdown efficiency by measuring HDAC3 mRNA levels using qPCR or HDAC3 protein levels using Western blotting.

-

Functional Assay: The transfected cells can then be used in functional assays, such as stimulation with LPS, to assess the impact of HDAC3 knockdown on inflammatory gene expression.

Western Blotting for NF-κB p65 Acetylation

This protocol is used to determine if RGFP966 treatment alters the acetylation status of the NF-κB p65 subunit, a key post-translational modification influencing its activity.

Objective: To assess the level of acetylated NF-κB p65 in cells treated with RGFP966.

Materials:

-

Cell lysates from control and RGFP966-treated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-NF-κB p65 (Lys310), anti-total NF-κB p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated NF-κB p65 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.

Chromatin Immunoprecipitation (ChIP) Assay for HDAC3 Binding

This protocol is used to determine if HDAC3 is recruited to the promoter regions of specific inflammatory genes and whether this recruitment is affected by RGFP966.

Objective: To investigate the in vivo association of HDAC3 with the promoter of a target inflammatory gene.

Materials:

-

Cells treated with or without RGFP966

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonicator

-

Anti-HDAC3 antibody

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter of the gene of interest

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the sheared chromatin with an anti-HDAC3 antibody or normal IgG overnight at 4°C. c. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

qPCR Analysis: Use qPCR with primers specific to the promoter region of the target inflammatory gene to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input chromatin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of RGFP966.

Caption: A representative workflow for characterizing the anti-inflammatory effects of RGFP966.

Conclusion

RGFP966 is a valuable pharmacological tool for studying the role of HDAC3 in inflammation and holds promise as a therapeutic agent. Its ability to selectively inhibit HDAC3 leads to the attenuation of pro-inflammatory signaling pathways, primarily through the modulation of NF-κB and Nrf2. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the anti-inflammatory properties of selective HDAC3 inhibitors and to explore their potential in preclinical and clinical settings. The continued exploration of molecules like RGFP966 will undoubtedly contribute to the development of novel and more targeted therapies for a wide range of inflammatory disorders.

References

- 1. HDAC3 promotes macrophage pyroptosis via regulating histone deacetylation in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGFP 966 | Class I HDACs | Tocris Bioscience [tocris.com]

- 5. HDAC3 inhibitor RGFP966 controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Hdac3-IN-2 and its Potential Role in the Regulation of Memory and Learning: A Technical Guide

Disclaimer: There is currently no publicly available scientific literature detailing the effects of the specific compound Hdac3-IN-2 on memory and learning. This technical guide will, therefore, provide a comprehensive overview of the well-established role of Histone Deacetylase 3 (HDAC3) as a key regulator of cognitive processes. The effects of extensively studied selective HDAC3 inhibitors will be presented as a proxy to understand the potential therapeutic application of novel HDAC3 inhibitors, such as this compound, in the field of neuroscience.

Introduction: HDAC3 as a Negative Regulator of Memory

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, which is generally associated with transcriptional repression.[1][2][3] Within the brain, the interplay between histone acetyltransferases (HATs) and HDACs is pivotal for the dynamic regulation of genes required for synaptic plasticity and long-term memory formation.[1]

HDAC3, in particular, has been identified as a critical negative regulator of long-term memory.[1][4][5][6] It is the most highly expressed Class I HDAC in the brain, including the hippocampus, a region vital for memory consolidation.[1] Both genetic knockout and pharmacological inhibition of HDAC3 have been shown to enhance long-term memory and synaptic plasticity, suggesting that targeting this enzyme is a promising strategy for cognitive enhancement.[1][4][5][6]

This compound: A Potent HDAC3 Inhibitor

This compound (also known as compound 4i) is a pyrazinyl hydrazide-based selective inhibitor of HDAC3.[1][4] Currently, the available research on this compound has been focused on its application in oncology, specifically in triple-negative breast cancer.[1][2][4] In these studies, this compound has demonstrated potent HDAC3 inhibition and cytotoxic effects against cancer cells.[1][2][4] While its cognitive effects are uninvestigated, its mechanism of action—increasing histone acetylation—is the same as other HDAC3 inhibitors that have been shown to enhance memory.[1]

Mechanism of Action: How HDAC3 Inhibition Enhances Memory

The enhancement of memory and synaptic plasticity by HDAC3 inhibitors is primarily attributed to the increased expression of genes crucial for these processes. The general mechanism is as follows:

-

Inhibition of HDAC3: A selective inhibitor, such as a member of the RGFP series or potentially this compound, binds to the active site of the HDAC3 enzyme, preventing it from deacetylating histones.

-

Increased Histone Acetylation: This leads to an accumulation of acetyl groups on histone tails (e.g., H4K8Ac, H3K9, H4K12), resulting in a more relaxed chromatin structure.[1][4]

-

Gene Transcription: The open chromatin allows for the binding of transcription factors and RNA polymerase to the DNA, initiating the transcription of genes.

-

Upregulation of Memory-Associated Genes: Key immediate early genes, such as c-fos and Nr4a2, which are essential for synaptic plasticity and long-term memory consolidation, are upregulated.[1][4][5]

-

Synaptic Plasticity and Memory Enhancement: The increased expression of these genes leads to long-lasting changes in synaptic strength and the formation of robust long-term memories.[1]

A critical pathway involved in this process is the CREB:CBP transcriptional complex.[1] HDAC inhibitors have been shown to enhance memory processes by activating genes regulated by this complex.

Quantitative Data from Preclinical Studies with HDAC3 Inhibitors

The following tables summarize the quantitative findings from key studies on well-characterized HDAC3 inhibitors. This data provides a benchmark for the expected effects of a novel potent HDAC3 inhibitor on memory.

Table 1: Effects of HDAC3 Inhibition on Long-Term Memory

| Inhibitor | Animal Model | Behavioral Task | Training Protocol | Memory Outcome | Reference |

| RGFP136 | Mice | Object Location Memory | Subthreshold (5 min) | Significant enhancement in long-term memory | [5] |

| RGFP966 | Mice | Auditory Fear Conditioning | Subthreshold | Transformation of a weak learning event into strong, lasting memory | [6] |

| Genetic Deletion | Mice | Object Location Memory | Subthreshold (5 min) | Significant enhancement in long-term memory | [1] |

Table 2: Molecular Effects of HDAC3 Inhibition in the Hippocampus

| Intervention | Animal Model | Measurement | Fold Change (vs. Control) | Reference |

| RGFP136 | Mice | Histone H4 Acetylation | Increased | [5] |

| Genetic Deletion | Mice | c-fos mRNA expression | ~2.5-fold increase | [1][5] |

| Genetic Deletion | Mice | Nr4a2 mRNA expression | ~3-fold increase | [1][5] |

Experimental Protocols for Assessing HDAC3 Inhibitors in Memory Research

The following are detailed methodologies for key experiments used to evaluate the role of HDAC3 inhibitors in memory and learning.

Object Location Memory (OLM) Task

Objective: To assess hippocampus-dependent spatial memory.

Protocol:

-

Habituation: Mice are individually placed in an empty square arena for 10 minutes for 2-3 consecutive days to acclimate to the environment.

-

Training (Sample Phase): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set duration (e.g., 5-10 minutes). A subthreshold training protocol (e.g., 5 minutes) is often used to test for cognitive enhancement.

-

Drug Administration: The HDAC3 inhibitor (e.g., RGFP136) or vehicle is administered systemically (e.g., intraperitoneally) or directly into the hippocampus immediately after training.

-

Testing (Test Phase): 24 hours later, the mouse is returned to the arena where one of the objects has been moved to a novel location. The mouse is allowed to explore for 5 minutes.

-

Data Analysis: The time spent exploring the object in the novel location versus the familiar location is recorded. A discrimination index (DI) is calculated as (Time at Novel - Time at Familiar) / (Total Exploration Time). A higher DI indicates better memory for the original object locations.

Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To measure the expression levels of memory-associated genes.

Protocol:

-

Tissue Collection: Following a behavioral task, mice are euthanized, and the dorsal hippocampus is rapidly dissected.

-

RNA Extraction: Total RNA is extracted from the hippocampal tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific for target genes (c-fos, Nr4a2) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta-Ct method.

Conclusion and Future Directions

HDAC3 is a well-validated target for cognitive enhancement, with a clear role as a negative regulator of long-term memory. Pharmacological inhibition of HDAC3 consistently leads to improved memory formation and the upregulation of essential memory-related genes. While this compound has been characterized as a potent HDAC3 inhibitor in the context of cancer, its potential in neuroscience remains unexplored.

Future research should focus on evaluating this compound in preclinical models of memory and cognition. Key studies would involve:

-

Assessing its efficacy in various memory paradigms, such as the Object Location Memory and Morris Water Maze tasks.

-

Determining its pharmacokinetic and pharmacodynamic profile in the brain.

-

Confirming its on-target effects by measuring histone acetylation and gene expression changes in the hippocampus following administration.

Given the strong evidence supporting the therapeutic potential of HDAC3 inhibition for cognitive disorders, this compound represents a promising candidate for further investigation in the pursuit of novel treatments for memory impairment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EC K12 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Buy Ent-(+)-Verticilide (EVT-15272462) [evitachem.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling Hdac3-IN-2: A Technical Guide to its Pyrazinyl Hydrazide-Based Core for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the pyrazinyl hydrazide-based structure of Hdac3-IN-2, a selective inhibitor of Histone Deacetylase 3 (HDAC3). Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative inhibitory data, experimental protocols for synthesis and evaluation, and the signaling pathways modulated by this class of compounds.

Core Structure and Significance

This compound belongs to a promising class of HDAC inhibitors characterized by a pyrazinyl hydrazide scaffold. This structural motif is crucial for its selective binding to the HDAC3 enzyme. The pyrazine ring is believed to engage in π–π stacking interactions with key amino acid residues like Phe144, Phe200, and His172 within the HDAC3 active site, enhancing the inhibitor's affinity and selectivity. The hydrazide moiety acts as a critical zinc-binding group (ZBG), chelating the catalytic Zn2+ ion in the enzyme's active site, which is essential for its inhibitory activity. The development of such selective HDAC3 inhibitors is a significant area of research due to the enzyme's role in various diseases, including cancer and inflammatory conditions.

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activity of representative pyrazinyl and related hydrazide-based HDAC inhibitors against various HDAC isoforms. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the selectivity of these compounds for HDAC3.

| Compound ID | Linker/Cap Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC3) | Reference |

| SC26 | Imidazole-based | - | - | 53 | - | - | 75 | [1] |

| 4e | Benzoyl hydrazide | >280 | >280 | 15.41 | >280 | >280 | >18 | [2] |

| 5 | Propyl substituent | - | - | 4 (µM range) | - | - | - | [3] |

| 6 | Butyl substituent | - | - | Low nM | - | - | - | [3][4] |

| 11 | - | 730 | - | 89 | >100-fold less | >100-fold less | 8.2 | [5] |

| 13 | 3-phenylpropyl FPU | 415 | 871 | 1204 | - | 7190 | 0.34 | [3] |

Experimental Protocols

Synthesis of Pyrazinyl Hydrazide-Based HDAC3 Inhibitors

A general synthetic route for this class of compounds is outlined below. The synthesis typically involves the reaction of a carboxylic acid with a hydrazine derivative, followed by functionalization of the pyrazine ring.

Detailed Methodology:

-

Hydrazide Formation: To a solution of the starting carboxylic acid in a suitable solvent (e.g., THF/DMF), a coupling agent such as HATU (1.20 eq.) and a base like DIPEA (1.50 eq.) are added. The corresponding hydrazine hydrochloride (1.20 eq.) is then added, and the reaction mixture is stirred at room temperature for a duration ranging from 90 minutes to 19 hours.[3]

-

Reductive Amination: The resulting hydrazide intermediate is then reacted with an appropriate aldehyde or ketone (1.00 eq.) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN, 2.00 eq.) and acetic acid (2.00 eq.) in methanol. The reaction proceeds at room temperature for approximately 19 hours to yield the final pyrazinyl hydrazide inhibitor.[3]

-

Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against HDAC isoforms is typically determined using a fluorometric assay.

Detailed Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human HDAC enzymes are diluted in assay buffer. The test compounds are prepared in various concentrations.

-

Pre-incubation: The HDAC enzyme and the test inhibitor are pre-incubated together for a set period to allow for binding.

-

Substrate Addition: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is added to initiate the enzymatic reaction. The mixture is incubated at 37°C.

-

Reaction Termination and Development: The reaction is stopped by the addition of a developer solution containing a broad-spectrum HDAC inhibitor like Trichostatin A and a protease to digest the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

HDAC3 is a key epigenetic regulator involved in numerous cellular processes. Its inhibition by pyrazinyl hydrazide-based compounds can lead to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and impacting various signaling pathways.

One of the key consequences of HDAC3 inhibition is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Furthermore, studies have shown that selective HDAC3 inhibitors can reverse chemoresistance in certain cancer types. For instance, compounds 5 and 6 have demonstrated a synergistic effect with cisplatin in resistant ovarian and head-and-neck cancer cell lines.[4] This is achieved, in part, by increasing DNA damage and upregulating the expression of p21 and the pro-apoptotic protein BIM, leading to caspase-mediated cell death.[3][4]

Conclusion

The pyrazinyl hydrazide-based scaffold represents a promising foundation for the development of potent and selective HDAC3 inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the design, synthesis, and biological evaluation of this important class of therapeutic agents. Further investigation into the specific signaling pathways modulated by these inhibitors will continue to unveil their full therapeutic potential in oncology and other disease areas.

References

- 1. Discovery of Novel Hydrazide-Based HDAC3 Inhibitors as Epigenetic Immunomodulators for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 3 (HDAC3) is a critical regulator of gene expression and its overexpression has been implicated in the pathogenesis of various cancers, including cholangiocarcinoma (CCA), where it promotes cell proliferation and inhibits apoptosis. This technical guide delves into the molecular mechanisms by which the selective HDAC3 inhibitor, MI192, induces apoptosis in cancer cells. We will explore the impact of MI192 on key apoptosis-related proteins, with a particular focus on the p53-mediated intrinsic apoptotic pathway. This document provides a comprehensive summary of the quantitative effects of MI192 on protein expression, detailed experimental protocols for assessing these effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Programmed cell death, or apoptosis, is a fundamental process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell growth and survival. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents that can induce apoptosis in malignant cells.[1] HDACs are enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[2] HDAC3, a class I HDAC, has been identified as a key player in cancer cell survival.

MI192 is a novel and specific inhibitor of HDAC3.[3] Its targeted action provides a valuable tool to dissect the specific role of HDAC3 in apoptosis and to develop more effective cancer therapies. This guide will provide an in-depth analysis of the effects of MI192 on the intricate network of proteins that govern apoptosis.

Quantitative Effects of MI192 on Apoptosis-Related Proteins

The induction of apoptosis by MI192 is associated with significant changes in the expression levels of key regulatory proteins. The following tables summarize the quantitative data from studies on cholangiocarcinoma (CCA) cells treated with MI192.

| Cell Line | Treatment | Protein | Change in Expression | Method of Analysis |

| Hucct1 (CCA) | MI192 | p53 | Increased | Western Blot |

| Hucct1 (CCA) | MI192 | BAX | Increased | Western Blot |

| Hucct1 (CCA) | MI192 | Cleaved Caspase-3 | Increased | Western Blot |

| Hucct1 (CCA) | MI192 | Bcl-2 | No Significant Change | Western Blot |

Note: Specific fold-change values were not explicitly stated in the source material, but a clear increase was observed in the provided Western blot images.

| Cell Line | Treatment | Assay | Result |

| Hucct1 (CCA) | MI192 | Apoptosis Assay (Flow Cytometry) | Significant increase in apoptotic cells |

| Hucct1 (CCA) | MI192 | Cell Viability Assay (CCK-8) | Decreased cell viability |

Signaling Pathways Modulated by MI192

MI192-induced apoptosis in cholangiocarcinoma cells is primarily mediated through the activation of the intrinsic, or mitochondrial, apoptotic pathway. This is initiated by the upregulation of the tumor suppressor protein p53.

Figure 1. MI192-induced p53-mediated apoptotic signaling pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cholangiocarcinoma (CCA) cell lines (e.g., Hucct1).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

MI192 Treatment: MI192 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration for treating the cells. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

This protocol is used to determine the expression levels of apoptosis-related proteins.

Figure 2. Workflow for Western Blot analysis of apoptosis-related proteins.

-

Reagents:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies: Rabbit anti-p53, rabbit anti-BAX, rabbit anti-cleaved caspase-3, rabbit anti-Bcl-2, and mouse anti-β-actin (loading control).

-

Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay is used to quantify the percentage of apoptotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Harvest cells after treatment with MI192.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Figure 3. Logical gating for apoptosis analysis by flow cytometry.

Conclusion

The selective HDAC3 inhibitor MI192 effectively induces apoptosis in cancer cells, particularly in cholangiocarcinoma, by activating the p53-mediated intrinsic apoptotic pathway. This is characterized by the upregulation of p53 and the pro-apoptotic protein BAX, leading to the activation of the caspase cascade. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the role of HDAC3 in cancer. Further investigation into the broader effects of MI192 on other apoptosis-related proteins and in different cancer types will be crucial for its potential clinical development.

References

Methodological & Application

Application Notes and Protocols for Hdac3-IN-2 in Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hdac3-IN-2 is a potent and selective pyrazinyl hydrazide-based inhibitor of Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme.[1] HDACs are critical regulators of gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of HDAC activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. This compound has demonstrated cytotoxic effects in triple-negative breast cancer cell lines and exhibits anti-tumor efficacy in vivo.[1] Its mechanism of action involves the selective increase of acetylation levels of histone H3 at lysine 9 (H3K9), H3K27, and histone H4 at lysine 12 (H4K12).[1] This leads to the induction of apoptosis, evidenced by increased levels of caspase-3, caspase-7, and cytochrome c, and a reduction in proliferation-associated proteins such as Bcl-2, CD44, EGFR, and Ki-67.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its efficacy in cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (HDAC3) | 14 nM | Recombinant Human HDAC3 | [1] |

| IC50 (Cytotoxicity) | 0.55 µM | 4T1 (Murine Breast Cancer) | [1] |

| IC50 (Cytotoxicity) | 0.74 µM | MDA-MB-231 (Human Breast Cancer) | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 1x and 2x the IC50 value) and a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-